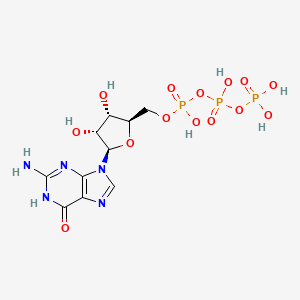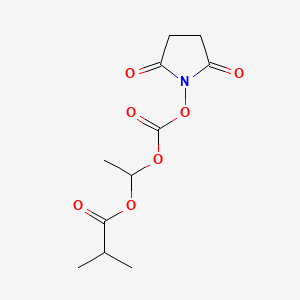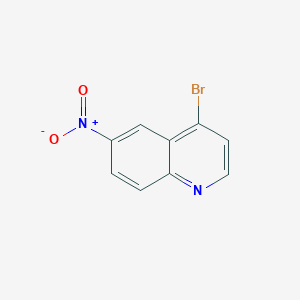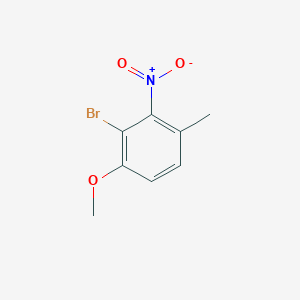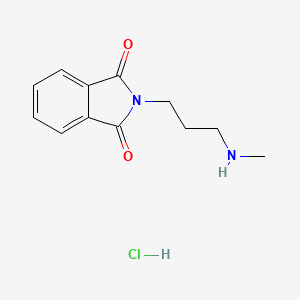
2-Amino-5-bromopyridine-3-sulfonyl chloride
Vue d'ensemble
Description
2-Amino-5-bromopyridine-3-sulfonyl chloride is a chemical compound that has been studied for its potential in various chemical reactions and applications. The compound is derived from 2-aminopyridine and has been modified to include a sulfonyl chloride group, which is a functional group known for its reactivity and usefulness in further chemical transformations.
Synthesis Analysis
The synthesis of related sulfonyl compounds has been reported in the literature. For instance, the synthesis of 2-(phenylsulfonyl)amino pyridine was achieved by sulfonylation of 2-aminopyridine using benzenesulfonyl chloride in an alkaline medium with water as the solvent . This process likely shares similarities with the synthesis of 2-Amino-5-bromopyridine-3-sulfonyl chloride, where the sulfonyl chloride group is introduced to the aminopyridine framework.
Molecular Structure Analysis
The molecular structure of sulfonylated aminopyridines is characterized by the presence of the sulfonyl chloride group attached to the pyridine ring. The structure elucidation of such compounds is typically performed using techniques such as Ultra Violet (UV), Fourier-transform infrared spectroscopy (FTIR), and Nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular framework and the nature of the substituents on the pyridine ring.
Chemical Reactions Analysis
2-Amino-5-bromopyridine-3-sulfonyl chloride is expected to participate in various chemical reactions due to the presence of the reactive sulfonyl chloride group. For example, a related compound, 2-aminopyridine-3-sulfonyl chloride, reacts with tertiary amines in the presence of air to produce sulfonylethenamines . This indicates that the sulfonyl chloride group can act as an electrophile, trapping the resulting enamine in the reaction. Additionally, a ruthenium-catalyzed remote sulfonylation at the C5 position of the pyridine ring has been described for N-aryl-2-aminopyridines with aromatic sulfonyl chlorides . This suggests that the sulfonyl chloride group can also participate in catalyzed reactions involving C-H bond activation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-5-bromopyridine-3-sulfonyl chloride would be influenced by the presence of both the amino and sulfonyl chloride groups. The sulfonyl chloride group is known for its reactivity, which would make the compound a valuable intermediate in organic synthesis. The amino group could also influence the compound's solubility and reactivity. The exact physical properties such as melting point, boiling point, and solubility would require experimental determination or computational prediction.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2-Amino-5-bromopyridine-3-sulfonyl chloride is involved in various chemical reactions. For instance, it undergoes a reaction with tertiary amines in the presence of air, producing sulfonylethenamines, playing a dual role in promoting aerobic oxidation of the amine and electrophilically trapping the resulting enamine (Wei et al., 2016). Additionally, it is used in the selective sulfonylation of 8-bromoadenosine derivatives, providing a novel method for synthesizing purine cyclonucleosides (Ikehara & Kaneko, 1970).
Catalysis
In catalysis, 2-Amino-5-bromopyridine-3-sulfonyl chloride is involved in ruthenium-catalyzed remote C-H sulfonylation of N-Aryl-2-aminopyridines, demonstrating the significance of ruthenametallacycle intermediates in reactions (Ramesh & Jeganmohan, 2017).
Pharmaceutical Applications
This chemical plays a role in the synthesis of pharmaceutical compounds. For example, it's used in the synthesis of the lipophilic antifolate piritrexim, demonstrating its utility in drug development (Chan & Rosowsky, 2005).
Material Science
In material science, it is utilized in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquids, showcasing its role in innovative material synthesis processes (Feng et al., 2010).
Analytical Chemistry
2-Amino-5-bromopyridine-3-sulfonyl chloride is also significant in the development of water-soluble reagents for protein modification in analytical chemistry (Horton & Tucker, 1970).
Safety and Hazards
This compound is classified under the GHS07 and GHS05 hazard categories . The hazard statements associated with it include H335, H332, H312, H302, and H314 . These indicate that it may cause respiratory irritation, be harmful if inhaled, be harmful in contact with skin, be harmful if swallowed, and cause severe skin burns and eye damage .
Mécanisme D'action
Target of Action
The primary target of 2-Amino-5-bromopyridine-3-sulfonyl chloride is tertiary amines . This compound plays a significant role in the Suzuki–Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
2-Amino-5-bromopyridine-3-sulfonyl chloride undergoes a reaction with tertiary amines in the presence of air to produce sulfonylethenamines . It plays a dual role in this process, promoting the aerobic oxidation of the amine and electrophilically trapping the resulting enamine .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Pharmacokinetics
The compound’s interaction with tertiary amines suggests it may have some degree of bioavailability .
Result of Action
The reaction of 2-Amino-5-bromopyridine-3-sulfonyl chloride with tertiary amines results in the production of sulfonylethenamines . This transformation was discovered when the compound was exposed to an excess of triethylamine in the presence of air .
Action Environment
The action of 2-Amino-5-bromopyridine-3-sulfonyl chloride is influenced by the presence of air, as its reaction with tertiary amines to produce sulfonylethenamines requires an aerobic environment . Other environmental factors that may influence the compound’s action, efficacy, and stability are currently unknown.
Propriétés
IUPAC Name |
2-amino-5-bromopyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-3-1-4(12(7,10)11)5(8)9-2-3/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJKPQOXFIXFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693284 | |
| Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
868963-98-8 | |
| Record name | 2-Amino-5-bromo-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868963-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromopyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)





